molecular formula C18H15FN4O2 B2623862 4-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1021137-25-6

4-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2623862
CAS No.: 1021137-25-6
M. Wt: 338.342
InChI Key: UMTJMUGPIBBQNT-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name 4-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide is derived from its structural components. The parent heterocycle is a pyridazinone (a six-membered ring with two nitrogen atoms at positions 1 and 2 and a ketone group at position 6). At position 3 of this pyridazinone, a pyridin-3-yl substituent (a pyridine ring attached via its third carbon) is present. An ethyl chain bridges the pyridazinone’s nitrogen at position 1 to the benzamide moiety. The benzamide group features a fluorine atom at the para position (carbon 4) of the benzene ring.

The structural representation can be segmented into three domains:

  • Pyridazinone core : A bicyclic system with nitrogen atoms at positions 1 and 2 and a ketone at position 6.
  • Pyridin-3-yl substituent : A pyridine ring attached to position 3 of the pyridazinone.
  • 4-Fluorobenzamide side chain : A benzamide group with a fluorine atom at position 4, connected via an ethylamine linker to the pyridazinone’s nitrogen.

A simplified line-angle formula is:
$$
\text{C}6\text{H}4\text{F-C(=O)-NH-(CH}2\text{)}2\text{-N-C}3\text{H}2\text{N}2\text{-C}5\text{H}_4\text{N}
$$
This notation emphasizes the connectivity of the fluorobenzamide, ethyl linker, pyridazinone, and pyridine groups.

CAS Registry Number and Molecular Formula Validation

The compound is registered under CAS 1021108-16-6 , a unique identifier assigned by the Chemical Abstracts Service. Validation of its molecular formula, C₁₈H₁₅FN₄O₂ , confirms the presence of:

  • 18 carbon atoms : Distributed across the pyridazinone (6 carbons), pyridine (5 carbons), benzamide (7 carbons), and ethyl linker (2 carbons).
  • 15 hydrogen atoms : Attached to carbons and nitrogens in the heterocycles and side chains.
  • 1 fluorine atom : At position 4 of the benzamide’s benzene ring.
  • 4 nitrogen atoms : Two in the pyridazinone, one in the pyridine, and one in the amide group.
  • 2 oxygen atoms : One in the pyridazinone ketone and one in the amide carbonyl.

Table 1: Key Identifiers of this compound

Property Value Source
CAS Registry Number 1021108-16-6
Molecular Formula C₁₈H₁₅FN₄O₂
Molecular Weight 338.342 g/mol
SMILES FC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=C(C3=CN=CC=C3)N2

The molecular weight (338.342 g/mol) aligns with the formula’s stoichiometry, confirming no discrepancies in elemental composition.

Properties

IUPAC Name

4-fluoro-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c19-15-5-3-13(4-6-15)18(25)21-10-11-23-17(24)8-7-16(22-23)14-2-1-9-20-12-14/h1-9,12H,10-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTJMUGPIBBQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable pyridine boronic acid or ester.

    Attachment of the Benzamide Moiety: The benzamide moiety can be attached through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents/Modifications Melting Point (°C) Yield (%) Key Spectral Data (1H-NMR δ, ppm)
Target Compound Pyridazinone + benzamide 4-F, pyridin-3-yl, ethyl linker Not reported Not reported Not provided
Compound 15 () Pyridazinone + acetohydrazide 4-Cl-phenylpiperazinyl, nitrobenzylidene 238–239 86 C=O (IR: 1665 cm⁻¹), δ 10.31 (NH)
Compound 17 () Pyridazinone + acetohydrazide 4-F-phenylpiperazinyl, benzylidene 207–208 47 N-H (IR: 3250 cm⁻¹), δ 8.2–7.3 (Ar-H)
CNS4 () Piperidine-thiocarbamoyl 4-F-benzamide, pyridin-3-yl Not reported Not reported HPLC purity >99%, δ 7.8–6.9 (Ar-H)
TD-1b () Pyridone + phenylalanine 4-F-benzamide, methoxyphenyl, methylamino 124–126 83 δ 10.31 (NH)
ZINC08993868 () Quinazoline-dione 3-F-phenyl, ethylacetamide Not reported Not reported Not provided
2-Chloro-4-fluoro... () Pyridazinyl-aminoethyl 2-Cl, 4-F-benzamide, pyrazolyl Not reported Not reported Molecular weight: 360.77

Key Observations:

Pyridazinone Derivatives (): The target compound shares a pyridazinone core with compounds like 15 and 17 but differs in substituents. For example, Compound 15 incorporates a 4-chlorophenylpiperazinyl group, which increases melting point (238–239°C) compared to Compound 17 (207–208°C), likely due to enhanced crystallinity from the nitrobenzylidene moiety .

Benzamide Analogues (): CNS4 () replaces the pyridazinone-ethyl group with a piperidine-thiocarbamoyl moiety, resulting in distinct electronic properties (e.g., sulfur’s polarizability) and higher HPLC purity (>99%) . TD-1b () demonstrates a lower melting point (124–126°C) due to its branched phenylalanine-derived structure, contrasting with the pyridazinone-based compounds . ’s 2-chloro-4-fluoro analogue introduces chlorine, which may enhance halogen bonding but reduce solubility compared to the target compound’s single fluorine .

Biological Relevance (): Pyridazinone derivatives in exhibit cytotoxicity against AGS cells, suggesting the target compound may share anti-proliferative activity . Fluorinated benzamides like ZINC08993868 () and SARS-CoV-2 inhibitors in highlight the role of fluorine in optimizing target engagement and metabolic stability .

Biological Activity

4-Fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a benzamide core and a pyridazinone moiety, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H15FN4O2\text{C}_{18}\text{H}_{15}\text{F}\text{N}_{4}\text{O}_{2}

Key Features:

  • Fluorine Atom: The presence of a fluorine atom is expected to enhance the compound's lipophilicity and binding affinity to biological targets.
  • Pyridazinone Moiety: This structure is often associated with various biological activities, including enzyme inhibition.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzamide have shown promising results against various cancer cell lines. In one study, compounds with similar structures demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, indicating potent biological activity that could be extrapolated to cancer cell lines as well .

Anti-inflammatory Properties

The compound’s structure suggests potential anti-inflammatory activity. Compounds containing benzamide and pyridazinone groups have been reported to inhibit inflammatory pathways effectively. Research indicates that modifications in the substituents can lead to enhanced selectivity towards specific inflammatory mediators.

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been explored. The presence of heterocyclic rings, such as pyridine and pyridazine, often correlates with increased antimicrobial activity. Preliminary data suggest that this compound may exhibit similar effects, although specific studies are required for validation.

The mechanism of action for this compound is hypothesized to involve interaction with specific enzymes or receptors related to inflammation and cancer pathways. The fluorine substituent may enhance binding affinity, leading to more effective inhibition of target enzymes.

Case Studies and Research Findings

StudyCompound TestedIC50 Value (μM)Biological Activity
Benzamide Derivatives1.35 - 2.18Antitubercular
Pyridazine DerivativesN/AAnti-inflammatory
Cholinesterase InhibitorsSimilar to TacrineNeuroprotective

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